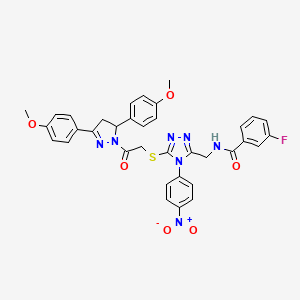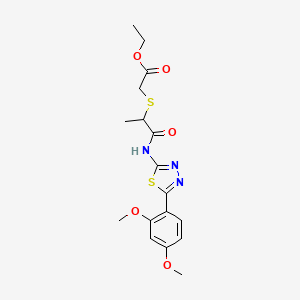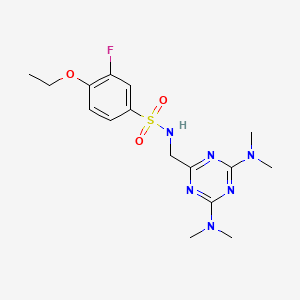![molecular formula C9H11F3N2 B2816948 (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine CAS No. 2248173-45-5](/img/structure/B2816948.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often involving the use of specific reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the development of new chemical entities .
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated compounds on biological systems. Its structural features make it a useful tool for probing interactions with biological targets and understanding the role of trifluoromethyl groups in modulating biological activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties can be leveraged to develop new drugs with improved efficacy and safety profiles. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable asset in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties and the synthesis of agrochemicals with improved performance.
作用機序
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity. The exact pathways and targets involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine include other trifluoromethylated pyridine derivatives and related amines. Examples include:
- (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- (2S)-2-[4-(Trifluoromethyl)pyridin-4-yl]propan-1-amine
- (2S)-2-[4-(Trifluoromethyl)pyridin-5-yl]propan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the position of the amine group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to enhance the pharmacokinetic properties of drugs and its utility in the synthesis of complex molecules highlight its significance in scientific research and industrial applications .
特性
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(4-13)7-5-14-3-2-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDNJYWJSFAFV-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)
![N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2816866.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2816874.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)


![1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2816882.png)
![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)

![2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2816887.png)
